molecular formula C18H20F6O3 B1325867 Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate CAS No. 898793-03-8

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate

Cat. No. B1325867
M. Wt: 398.3 g/mol
InChI Key: ICLFRKXQUBFXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate is represented by the InChI code 1S/C16H16F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 .


Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions involving Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Synthesis of Chiral Precursors : Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate and related compounds are used in efficient synthesis processes. For instance, a study described the synthesis of ε-hydroxy ester, a crucial chiral precursor for (R)-α-lipoic acid, using a newly identified reductase (Chen et al., 2014).

  • Versatile Intermediate for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, serves as a versatile intermediate in synthesizing various trifluoromethyl heterocycles, crucial in pharmaceutical and chemical industries (Honey et al., 2012).

  • Protein Engineering for Synthesis Optimization : Protein engineering of Vibrio fluvialis aminotransferase was done to optimize the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in synthesizing imagabalin, using structurally related β-ketoesters (Midelfort et al., 2013).

  • Synthesis of Fluorescent Dyes : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from compounds including Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, have shown potential as fluorescent dyes for use in liquid crystal displays (Bojinov & Grabchev, 2003).

Biotechnology and Biochemistry Applications

  • Biofuel Production : Ethyl esters like Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate are studied for their role in biofuel production, especially in biodiesel transesterification processes using novel catalysts for improved efficiency (Negm et al., 2019).

  • Advanced Intermediate for Statin Drugs : The diketoreductase from Acinetobacter baylyi was used to stereoselectively reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to an advanced intermediate for statin drugs, demonstrating the biomedical relevance of such compounds (Wu et al., 2011).

  • Synthesis of Biaryl Compounds with Anti-Arthritic Potential : Ethyl (4-phenylphenyl)acetate, structurally related to Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, was synthesized using green Suzuki coupling reactions, demonstrating potential in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

properties

IUPAC Name

ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F6O3/c1-2-27-16(26)8-6-4-3-5-7-15(25)12-9-13(17(19,20)21)11-14(10-12)18(22,23)24/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFRKXQUBFXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645526
Record name Ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate

CAS RN

898793-03-8
Record name Ethyl η-oxo-3,5-bis(trifluoromethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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